

Mass spectrometry analysis of 8-Bromo-6-nitroquinoline

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Compound of Interest

Compound Name: **8-Bromo-6-nitroquinoline**

Cat. No.: **B186684**

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of **8-Bromo-6-nitroquinoline**

Authored by: A Senior Application Scientist Introduction

8-Bromo-6-nitroquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline core is a well-established scaffold in numerous biologically active compounds, and the presence of bromo and nitro functional groups provides unique electronic and steric properties that can be exploited for targeted therapeutic applications. The synthesis of derivatives from this core structure, for instance, has been explored for potential anticancer activities, where the nitro group can be a precursor to amino derivatives that modulate the molecule's reactivity.^[1]

Accurate and reliable analytical methods are paramount for the characterization of **8-bromo-6-nitroquinoline** and its derivatives throughout the research and development lifecycle. Mass spectrometry (MS), often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as a powerful tool for elucidating the structure, confirming the molecular weight, and quantifying this compound in various matrices. This guide provides a comprehensive technical overview of the mass spectrometric analysis of **8-bromo-6-nitroquinoline**, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties of 8-Bromo-6-nitroquinoline

A foundational understanding of the physicochemical properties of **8-bromo-6-nitroquinoline** is essential for developing appropriate analytical strategies. These properties dictate the choice of sample preparation, chromatographic conditions, and ionization techniques.

Property	Value	Source
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[2]
Molecular Weight	253.05 g/mol	[3]
Monoisotopic Mass	251.95344 Da	[2] [3]
Appearance	Likely a solid	N/A
Melting Point	164 °C	[2]
Boiling Point	377.3 ± 22.0 °C (Predicted)	[2]
Topological Polar Surface Area	58.7 Å ²	[2] [3]
XLogP3	2.6	[2]

Core Principles of Mass Spectrometry for 8-Bromo-6-nitroquinoline Analysis

The mass spectrometric analysis of **8-bromo-6-nitroquinoline** can be effectively approached using two primary ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). The choice between them depends on the sample's volatility, thermal stability, and the desired level of structural information.

Ionization Techniques: The "Hard" vs. "Soft" Approach

- Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize molecules in the gas phase.[\[4\]](#)[\[5\]](#) This high energy leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that is invaluable for structural elucidation and library matching.[\[4\]](#)[\[5\]](#) Given the predicted boiling point and thermal

stability of **8-bromo-6-nitroquinoline**, it is a suitable candidate for analysis by GC-MS with an EI source.

- Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[6][7] It typically produces protonated molecules $[M+H]^+$ or deprotonated molecules $[M-H]^-$ with minimal fragmentation.[8] This is advantageous for unequivocally determining the molecular weight. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to gain structural insights.[9] ESI is the ionization method of choice for LC-MS analysis.

Mass Analyzers

Commonly used mass analyzers for this type of analysis include:

- Time-of-Flight (TOF): Offers high resolution and accurate mass measurements, which are crucial for determining the elemental composition of the parent molecule and its fragments. [8]
- Quadrupole: A versatile and robust mass filter, often used in tandem MS (triple quadrupole) for quantitative studies due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with EI is a powerful technique for the analysis of volatile and thermally stable compounds like **8-bromo-6-nitroquinoline**. The extensive fragmentation provides a rich, reproducible spectrum that is ideal for structural confirmation.

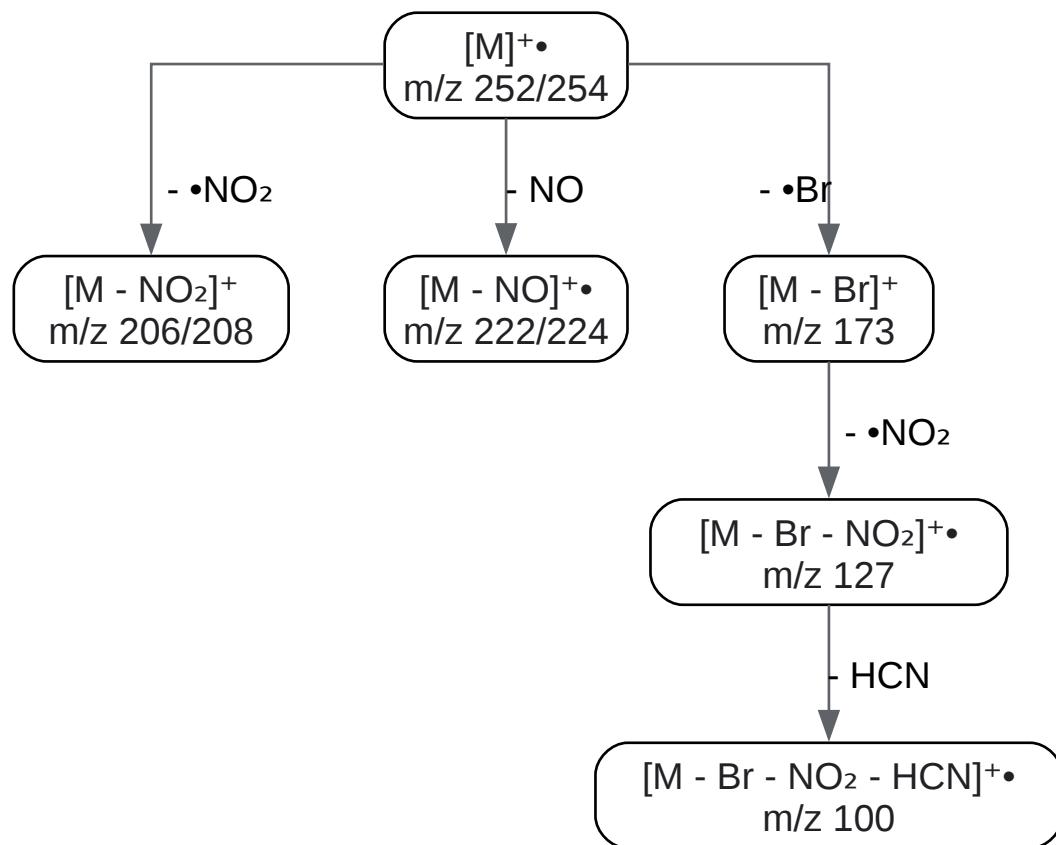
Predicted EI Fragmentation Pathway

The 70 eV EI spectrum of **8-bromo-6-nitroquinoline** is expected to show a prominent molecular ion peak due to the charge-stabilizing ability of the aromatic quinoline ring.[10] The fragmentation will be driven by the presence of the bromo and nitro substituents, as well as the inherent stability of the quinoline core. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for all bromine-containing fragments.

Key fragmentation pathways for nitroaromatic compounds often involve the loss of $\bullet\text{NO}_2$ and $\bullet\text{NO}$ radicals.^{[6][11]} The quinoline ring itself can undergo fragmentation, commonly through the expulsion of HCN.^[12]

Proposed Fragmentation Scheme:

- Molecular Ion: The initial ionization will form the molecular ion radical, $[\text{C}_9\text{H}_5\text{BrN}_2\text{O}_2]^{+\bullet}$ at m/z 252/254.
- Loss of Nitro Group: A primary fragmentation will be the loss of a nitro radical ($\bullet\text{NO}_2$), resulting in an ion at m/z 206/208.
- Loss of Nitric Oxide: Subsequent loss of nitric oxide (NO) from the molecular ion is also a common pathway for nitroaromatics, leading to an ion at m/z 222/224.
- Loss of Bromine: Cleavage of the C-Br bond will result in the loss of a bromine radical ($\bullet\text{Br}$), yielding an ion at m/z 173.
- Quinoline Core Fragmentation: Further fragmentation of the quinoline core, such as the loss of HCN (27 Da) from the bromine- and nitro-lacking fragments, can also be expected.^[12]



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Caption: Predicted EI fragmentation pathway for **8-bromo-6-nitroquinoline**.

Experimental Protocol: GC-MS

1. Sample Preparation:

- Dissolve 1 mg of **8-bromo-6-nitroquinoline** in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
- Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
- If necessary, filter the sample through a 0.22 µm syringe filter before injection.

2. GC-MS Instrument Parameters:

Parameter	Recommended Setting	Rationale
GC Column	30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5ms or equivalent)	A standard non-polar column suitable for a wide range of aromatic compounds.
Injection Volume	1 μ L	Standard volume for capillary GC.
Injector Temperature	280 °C	Ensures complete volatilization of the analyte.
Injection Mode	Splitless (for high sensitivity) or Split (10:1 for higher concentrations)	To accommodate a range of sample concentrations.
Carrier Gas	Helium at a constant flow of 1.0 mL/min	Inert and provides good chromatographic efficiency.
Oven Program	Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min	An initial temperature program to ensure good peak shape and separation.
MS Transfer Line Temp	280 °C	Prevents condensation of the analyte between the GC and MS.
Ion Source Temp	230 °C	Standard temperature for EI.
Ionization Energy	70 eV	Standard energy for reproducible fragmentation and library matching.
Mass Range	m/z 50-350	To cover the molecular ion and expected fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

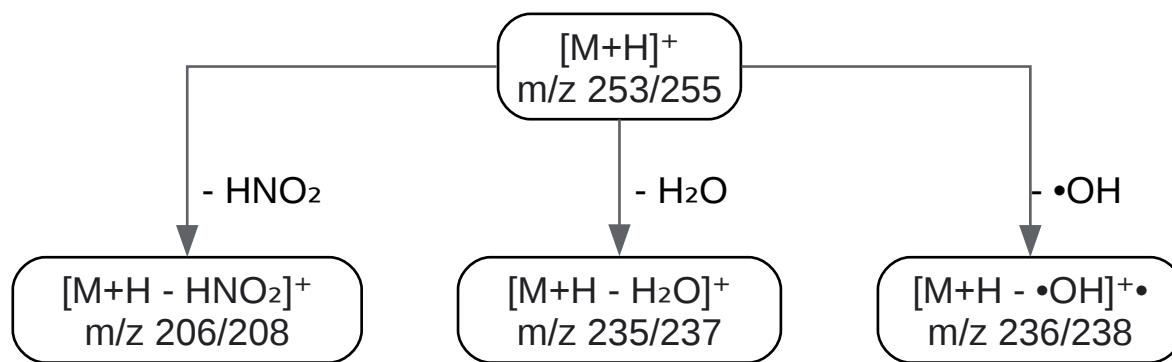
LC-MS with ESI is the preferred method when dealing with complex matrices, requiring higher sensitivity, or when analyzing less volatile derivatives of **8-bromo-6-nitroquinoline**.

Predicted ESI-MS/MS Fragmentation Pathway (Positive Ion Mode)

In positive ion ESI, **8-bromo-6-nitroquinoline** is expected to readily form the protonated molecule, $[M+H]^+$ at m/z 253/255. Tandem MS (MS/MS) of this precursor ion via Collision-Induced Dissociation (CID) will yield structurally informative product ions. The fragmentation of protonated nitro and halogen-containing organic compounds can involve competitive losses of radicals and neutral molecules.[13]

Proposed Fragmentation Scheme:

- Precursor Ion: The protonated molecule $[C_9H_6BrN_2O_2]^+$ at m/z 253/255 will be selected in the first mass analyzer.
- Loss of Nitrous Acid: A likely fragmentation pathway is the loss of a neutral nitrous acid molecule (HNO_2), resulting in a product ion at m/z 206/208.
- Loss of Water: If protonation occurs on the nitro group, loss of water (H_2O) can occur, leading to an ion at m/z 235/237.
- Loss of Hydroxyl Radical: The loss of a hydroxyl radical ($\bullet OH$) is another possible fragmentation for protonated nitroaromatics, which would yield an odd-electron ion at m/z 236/238.



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Caption: Predicted ESI-MS/MS fragmentation of protonated **8-bromo-6-nitroquinoline**.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

- Dissolve 1 mg of **8-bromo-6-nitroquinoline** in 1 mL of a suitable solvent like methanol or acetonitrile.
- Prepare working solutions by diluting with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Final concentrations for infusion can be around 1-10 μ g/mL. For LC-MS analysis, concentrations can be in the ng/mL range.

2. LC-MS/MS Instrument Parameters:

Parameter	Recommended Setting	Rationale
LC Column	C18 column, 2.1 mm ID x 50-100 mm length, 1.8-2.6 μ m particle size	Standard reversed-phase column for good retention and separation of moderately polar compounds.
Mobile Phase A	Water + 0.1% Formic Acid	Formic acid aids in protonation for positive ion ESI.
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	Common organic solvent for reversed-phase chromatography.
Gradient	Start with 10% B, ramp to 95% B over 5-10 minutes, hold for 2 min, then re-equilibrate	A typical gradient to elute the compound with good peak shape.
Flow Rate	0.2-0.4 mL/min	Appropriate for a 2.1 mm ID column.
Column Temperature	40 °C	Improves peak shape and reproducibility.
Ionization Mode	ESI Positive	The quinoline nitrogen is a site for efficient protonation.
Capillary Voltage	3.5 - 4.5 kV	Optimizes the electrospray process.
Drying Gas Temp	300 - 350 °C	Facilitates desolvation of the ESI droplets.
Drying Gas Flow	8 - 12 L/min	Assists in desolvation.
Precursor Ion	m/z 253.0 (for ^{79}Br) and 255.0 (for ^{81}Br)	The protonated molecules to be fragmented.
Collision Energy	10-40 eV (requires optimization)	The energy required to induce fragmentation; should be ramped to find the optimal value for desired product ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

For unequivocal structure confirmation, especially for novel compounds or metabolites, high-resolution mass spectrometry (HRMS) is indispensable. By measuring the mass-to-charge ratio to four or more decimal places, the elemental formula of an ion can be determined with high confidence.

For example, an HRMS instrument (like a TOF or Orbitrap) could distinguish the protonated molecule of **8-bromo-6-nitroquinoline** from other ions with the same nominal mass.

Ion	Elemental Formula	Calculated Monoisotopic Mass (Da)
[M+H] ⁺ with ⁷⁹ Br	<chem>C9H6^79BrN2O2+</chem>	252.96105
[M+H] ⁺ with ⁸¹ Br	<chem>C9H6^81BrN2O2+</chem>	254.95900

A measured mass within 5 ppm of the calculated mass provides strong evidence for the proposed elemental composition.

Conclusion

The mass spectrometric analysis of **8-bromo-6-nitroquinoline** is a multifaceted task that can be effectively addressed through the strategic application of GC-MS and LC-MS/MS techniques. EI-MS provides rich, detailed fragmentation patterns ideal for structural confirmation, while ESI-MS/MS offers high sensitivity and the ability to analyze samples in complex matrices, which is crucial for drug development and metabolic studies. The protocols and predicted fragmentation pathways outlined in this guide serve as a robust starting point for researchers. Method parameters should always be empirically optimized to achieve the desired performance for a specific application. The use of HRMS is strongly recommended for the definitive confirmation of the elemental composition of this important heterocyclic compound and its potential derivatives.

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